2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C17H20N4OS2 and its molecular weight is 360.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A series of novel thiazolo[4,5-d]pyridazinones, which are structurally similar to the compound of interest, were synthesized and exhibited in vivo analgesic and anti-inflammatory activities. These compounds were characterized using techniques such as 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, highlighting their potential for further pharmacological studies (Demchenko et al., 2015).
Antimicrobial and Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among the studied compounds, a particularly promising compound showed significant activity against all tests, indicating the potential for these derivatives in treating tuberculosis (Jeankumar et al., 2013).
Anticancer Activity
Novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and screened for their antibacterial and antifungal activity, revealing that all synthesized compounds have significant biological activity against the tested microorganisms. This suggests a potential avenue for the development of new antimicrobial agents (Suresh et al., 2016).
Antimicrobial Agents
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. This research indicates the potential of these compounds as leads for the development of new antimicrobial agents, demonstrating the broad applicability of thiazolopyridazinone derivatives in addressing infectious diseases (Patel et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is related to the Hg (II) ions . The compound interacts with these ions, leading to changes in fluorescence emission .
Mode of Action
The compound interacts with Hg (II) ions through its Py 2 TTz ligand . This interaction is responsible for the changes in fluorescence emission observed when the compound is in solution . The specific interaction between the compound and Hg (II) ions results in excellent selectivity in both aqueous solutions and solid paper .
Result of Action
The interaction of the compound with Hg (II) ions leads to changes in fluorescence emission . This property allows the compound to be used as a sensor for Hg (II) ions, with a detection limit of 125.76 nmol L -1 and a linear range of 1.00–10.00 μmol L -1 . The compound shows satisfactory recovery and accuracy of Hg (II) sensing in real water samples without buffer .
Action Environment
The compound shows its action in a pH 7.00 aqueous solution . Environmental factors such as pH and the presence of other ions could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
2-piperidin-1-yl-5-propyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c1-2-8-21-16(22)14-15(13(19-21)12-7-6-11-23-12)24-17(18-14)20-9-4-3-5-10-20/h6-7,11H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXJLGHYSHTFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.